2-Chloro-4-(chloromethyl)-6-iodopyridine

Description

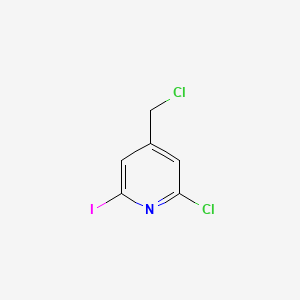

2-Chloro-4-(chloromethyl)-6-iodopyridine is a halogenated pyridine derivative characterized by three distinct substituents: a chlorine atom at position 2, a chloromethyl group (-CH₂Cl) at position 4, and an iodine atom at position 4.

Properties

Molecular Formula |

C6H4Cl2IN |

|---|---|

Molecular Weight |

287.91 g/mol |

IUPAC Name |

2-chloro-4-(chloromethyl)-6-iodopyridine |

InChI |

InChI=1S/C6H4Cl2IN/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2 |

InChI Key |

WKBKXOSYAQPHEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1Cl)I)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(chloromethyl)-6-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the chloromethylation of 2-chloro-6-iodopyridine using formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds through the formation of an intermediate chloromethyl ether, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(chloromethyl)-6-iodopyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling with a boronic acid can produce a biaryl compound.

Scientific Research Applications

2-Chloro-4-(chloromethyl)-6-iodopyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, such as peptides and proteins, for studying their functions and interactions.

Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(chloromethyl)-6-iodopyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Key Observations:

Halogen Diversity : Unlike 4-chloro-5-fluoro-2-methylpyridine , the target compound incorporates iodine, which enhances its utility in heavy-atom-mediated reactions (e.g., X-ray crystallography or radioimaging).

Steric and Electronic Effects : The bulky iodine atom at position 6 may hinder electrophilic aromatic substitution compared to smaller halogens like fluorine or chlorine in other analogs.

Pharmaceutical Relevance

Material Science and Agrochemicals

- Herbicide Development : 4-chloro-5-fluoro-2-methylpyridine is used in herbicide synthesis, highlighting the role of halogenated pyridines in agrochemicals.

- Functional Materials: The chloromethyl group in the target compound could serve as a precursor for polymerizable monomers or surface-functionalized materials.

Toxicity and Handling Considerations

While direct toxicity data for this compound are unavailable, analogs like 4-chloro-2-methylaniline (CAS 95-69-2 ) and chlorambucil (a nitrogen mustard ) are classified as carcinogenic or hazardous. Proper handling protocols, including PPE and fume hood use, are recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.